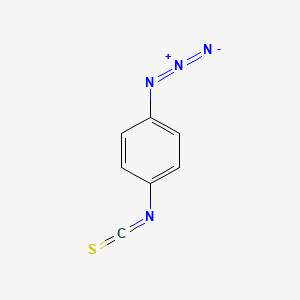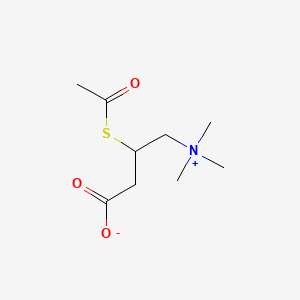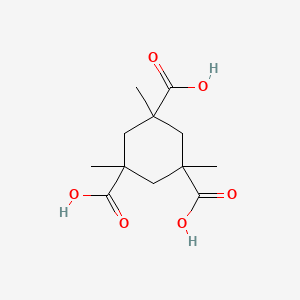
シス,シス-1,3,5-トリメチルシクロヘキサン-1,3,5-トリカルボン酸
概要
説明
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid: is a versatile molecule known for its applications in molecular recognition studies. It is also used to prepare chiral auxiliaries for asymmetric radical addition, allylation, and annulation reactions . The compound has a molecular formula of C12H18O6 and a molecular weight of 258.27 g/mol .
科学的研究の応用
Chemistry: The compound is used as a building block for the construction of synthetic molecular clefts and synthetic receptors .
Biology and Medicine: In biological and medical research, the compound’s unique structure makes it useful for studying molecular recognition and interactions .
Industry: In industrial applications, the compound is used in the synthesis of various chiral auxiliaries and as a versatile molecule for molecular recognition studies .
作用機序
Target of Action
It is known to be a versatile molecule used in molecular recognition studies .
Mode of Action
It is used as a building block for the construction of synthetic molecular clefts, which are interesting as synthetic receptors .
Result of Action
It is known that the compound is used in molecular recognition studies and as a building block for synthetic molecular clefts .
生化学分析
Biochemical Properties
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is used to prepare chiral auxiliaries for asymmetric radical addition, allylation, and annulation reactions . The compound’s interactions with enzymes and proteins are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which facilitate the formation of stable complexes .
Cellular Effects
The effects of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of specific genes involved in metabolic pathways, thereby altering the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity. These interactions often result in the inhibition or activation of specific enzymes, leading to changes in cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause lasting changes in cellular function .
Dosage Effects in Animal Models
The effects of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and ensuring the proper functioning of metabolic processes .
Transport and Distribution
The transport and distribution of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall biochemical activity .
Subcellular Localization
The subcellular localization of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound is produced in sufficient quantities for various applications .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid groups are further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halides and nucleophiles, are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized carboxylic acids, while reduction may produce alcohols .
類似化合物との比較
- Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5α)-
- Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5β)-
- cis-1,3,5-Trimethylcyclohexene
- trans-1,3,5-Trimethylcyclohexene
Uniqueness: cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid is unique due to its specific cis,cis configuration, which imparts distinct stereochemical properties. This configuration allows it to form stable complexes and participate in specific molecular recognition processes that similar compounds may not be able to achieve .
特性
IUPAC Name |
1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(7(13)14)4-11(2,8(15)16)6-12(3,5-10)9(17)18/h4-6H2,1-3H3,(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWHPGZNOIYGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C(=O)O)(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


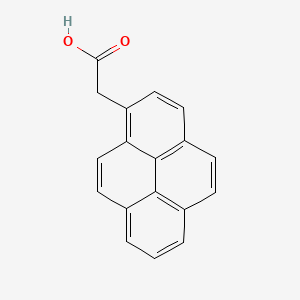
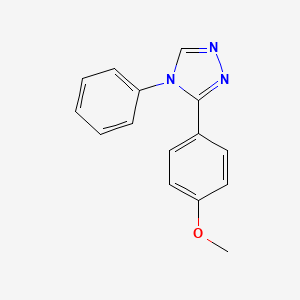
![(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl dihydrogen phosphate](/img/structure/B1220343.png)
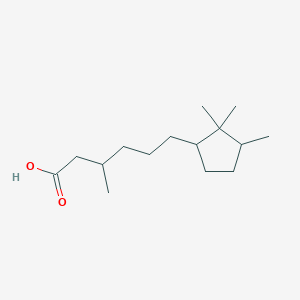
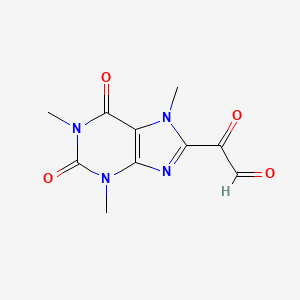
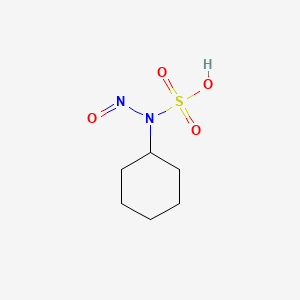
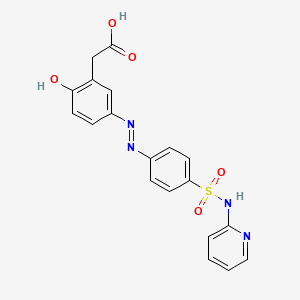
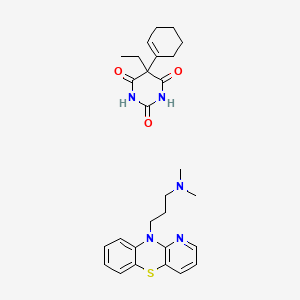
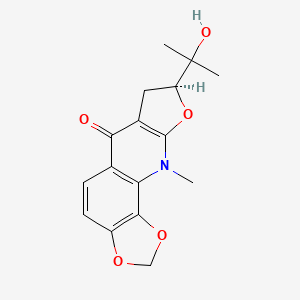
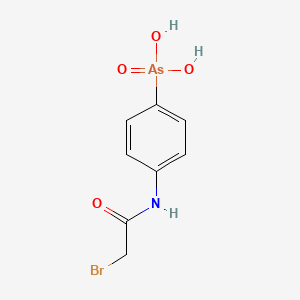
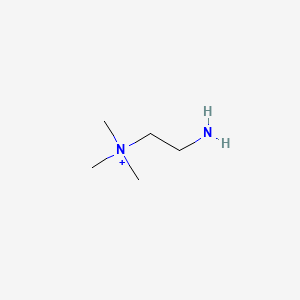
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B1220357.png)
